molecular formula C14H11NO5 B11852027 Methyl 4-(3-nitrophenoxy)benzoate

Methyl 4-(3-nitrophenoxy)benzoate

Cat. No.: B11852027
M. Wt: 273.24 g/mol
InChI Key: ZQDHLXVEYHKHHJ-UHFFFAOYSA-N
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Description

Methyl 4-(3-nitrophenoxy)benzoate is an organic compound with the molecular formula C14H11NO5 It is a derivative of benzoic acid and contains both ester and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(3-nitrophenoxy)benzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate, followed by a nucleophilic aromatic substitution reaction with phenol to yield the desired product. The reaction conditions typically include the use of strong acids like sulfuric acid for nitration and a base such as sodium hydroxide for the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-nitrophenoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium hydroxide or sulfuric acid for hydrolysis.

    Substitution: Nitric acid for nitration, bromine for halogenation.

Major Products Formed

    Reduction: 4-(3-aminophenoxy)benzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-(3-nitrophenoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(3-nitrophenoxy)benzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme functions and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-nitrophenoxy)benzoate
  • Methyl 3-nitrobenzoate
  • Methyl 4-nitrobenzoate

Uniqueness

Compared to similar compounds, it offers distinct advantages in certain synthetic and research contexts .

Properties

Molecular Formula

C14H11NO5

Molecular Weight

273.24 g/mol

IUPAC Name

methyl 4-(3-nitrophenoxy)benzoate

InChI

InChI=1S/C14H11NO5/c1-19-14(16)10-5-7-12(8-6-10)20-13-4-2-3-11(9-13)15(17)18/h2-9H,1H3

InChI Key

ZQDHLXVEYHKHHJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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